molecular formula C20H23N3O3S2 B2748869 6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 895465-80-2

6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2748869
CAS No.: 895465-80-2
M. Wt: 417.54
InChI Key: PTYLAKOPBMVUMU-UHFFFAOYSA-N
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Description

6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, and a p-tolylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: The thieno[2,3-c]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, and a pyridine derivative. This step often requires the use of a strong acid catalyst and elevated temperatures.

    Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached via a nucleophilic substitution reaction, where a p-tolylthiol reacts with an appropriate leaving group on the thieno[2,3-c]pyridine core.

    Formation of the Propanamido Group: The propanamido group can be introduced through an amidation reaction, where a suitable amine reacts with a carboxylic acid derivative on the thieno[2,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the p-tolylthio group, where nucleophiles such as amines or thiols can replace the p-tolylthio group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Amines, thiols, polar aprotic solvents, room temperature to elevated temperatures.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    Thienopyridine Derivatives: These compounds share the thieno[2,3-c]pyridine core and may have similar biological activities.

    Pyridinecarboxamides: These compounds have a pyridine core with a carboxamide group and may exhibit similar chemical reactivity.

    Tolylthio Compounds: These compounds contain a tolylthio group and may have similar substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-acetyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-12-3-5-14(6-4-12)27-10-8-17(25)22-20-18(19(21)26)15-7-9-23(13(2)24)11-16(15)28-20/h3-6H,7-11H2,1-2H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYLAKOPBMVUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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